2-(2,4,5-Trichlorophenyl)pyrimidine
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Overview
Description
2-(2,4,5-Trichlorophenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 2,4,5-trichlorophenyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of chlorine atoms in the phenyl ring enhances its reactivity and biological activity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-Trichlorophenyl)pyrimidine typically involves the reaction of 2,4,5-trichlorobenzonitrile with guanidine or its derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4,5-Trichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the phenyl ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted pyrimidines, pyrimidine oxides, and reduced pyrimidine derivatives .
Scientific Research Applications
2-(2,4,5-Trichlorophenyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Agrochemicals: The compound is explored for its potential use in the development of herbicides and pesticides due to its biological activity.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trichlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
2,4,5-Trichloropyrimidine: Similar in structure but lacks the phenyl group, making it less versatile in terms of reactivity and applications.
2-(2,4-Dichlorophenyl)pyrimidine: Lacks one chlorine atom, which can significantly alter its chemical properties and biological activity.
Uniqueness: 2-(2,4,5-Trichlorophenyl)pyrimidine is unique due to the presence of three chlorine atoms in the phenyl ring, which enhances its reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form complex derivatives makes it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H5Cl3N2 |
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Molecular Weight |
259.5 g/mol |
IUPAC Name |
2-(2,4,5-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-5-9(13)8(12)4-6(7)10-14-2-1-3-15-10/h1-5H |
InChI Key |
IWEJHXQEIKOWAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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